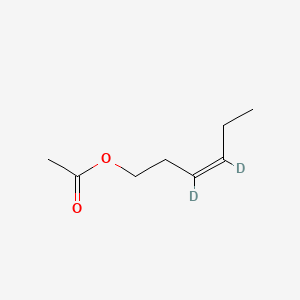

cis-3-Hexenyl Acetate-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

[(Z)-3,4-dideuteriohex-3-enyl] acetate |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3/b5-4-/i4D,5D |

InChI Key |

NPFVOOAXDOBMCE-IMZGHRNZSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCOC(=O)C)/CC |

Canonical SMILES |

CCC=CCCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to cis-3-Hexenyl Acetate-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl Acetate-d2, a deuterated isotopologue of the naturally occurring green leaf volatile (GLV) cis-3-Hexenyl Acetate, serves as a valuable tool in various scientific disciplines. Its primary application lies in its use as an internal standard for quantitative analysis and as a tracer in metabolic studies. The incorporation of two deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from the endogenous, non-deuterated compound in mass spectrometry-based analyses, without significantly altering its chemical properties. This guide provides a comprehensive overview of the available technical information for this compound.

Chemical Identity and Physical Properties

This compound is the deuterated form of (Z)-3-hexen-1-yl acetate. The deuterium atoms are typically located on the double bond, at positions 3 and 4 of the hexenyl chain.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₁₂D₂O₂ | MedChemExpress[1] |

| Molecular Weight | 144.21 g/mol | MedChemExpress[1] |

| Canonical SMILES | CC/C([2H])=C([2H])\CCOC(C)=O | MedChemExpress[1] |

| Synonyms | Cis-3-Hexene-1-Yl Acetate-d2, [(Z)-3,4-dideuteriohex-3-enyl] acetate | MedChemExpress, PubChem |

Spectroscopic Data

Table 2: Reference Spectroscopic Data for non-deuterated cis-3-Hexenyl Acetate

| ¹H NMR (90 MHz, CDCl₃) | ¹³C NMR (25.16 MHz, CDCl₃) | Mass Spectrometry (EI) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | m/z (Relative Intensity) |

| 5.54 - 5.36 (m, 2H) | 170.97 | 43 (99.99) |

| 4.14 - 3.99 (t, 2H) | 134.59 | 67 (56.33) |

| 2.49 - 2.15 (m, 2H) | 123.87 | 82 (39.27) |

| 2.04 (s, 3H) | 64.00 | 41 (17.55) |

| 1.05 - 0.89 (t, 3H) | 26.85 | 39 (11.98) |

| 20.92 | ||

| 20.68 | ||

| 14.26 | ||

| Source: PubChem CID 5363388 |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general synthetic approach would likely involve the deuteration of a suitable precursor followed by acetylation. One possible route could be the semi-hydrogenation of 3-hexyn-1-ol (B147329) with deuterium gas (D₂) using a Lindlar catalyst to stereoselectively form cis-3-hexen-1-ol-d2, followed by acetylation with acetic anhydride (B1165640) or acetyl chloride.

Applications in Research and Development

The primary utility of this compound stems from its identity as a stable isotope-labeled compound.

Internal Standard in Quantitative Analysis

In analytical chemistry, particularly in the fields of metabolomics and flavor/fragrance analysis, deuterated compounds are widely used as internal standards. When analyzing complex biological or environmental samples for the presence and quantity of cis-3-Hexenyl Acetate, a known amount of this compound is added to the sample prior to extraction and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because the deuterated standard has nearly identical chromatographic behavior and ionization efficiency to the non-deuterated analyte, it can be used to accurately correct for variations in sample preparation and instrument response.

Tracer in Metabolic Studies

This compound can be employed as a tracer to investigate the metabolic fate of cis-3-Hexenyl Acetate in biological systems, such as plants or insects. By introducing the labeled compound, researchers can track its uptake, transport, and conversion to other metabolites using mass spectrometry-based techniques. This is particularly relevant in the study of plant defense mechanisms, where green leaf volatiles play a crucial role in signaling.

Experimental Workflow for Use as an Internal Standard

Below is a generalized workflow for the use of this compound as an internal standard in the quantitative analysis of plant volatiles.

Caption: Generalized workflow for the use of this compound as an internal standard.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly implicates this compound in modulating specific signaling pathways or in drug development applications beyond its use as a tracer or internal standard. Research on the biological activity of its non-deuterated counterpart, cis-3-Hexenyl Acetate, focuses on its role in plant defense signaling, where it can prime or induce defense responses against herbivores and pathogens. It is plausible that this compound could be used in studies to further elucidate these pathways.

Conclusion

This compound is a specialized chemical tool with significant potential for researchers in analytical chemistry, metabolomics, and plant biology. While detailed experimental protocols and comprehensive spectroscopic data for the deuterated compound are not widely published, its utility as an internal standard and metabolic tracer is well-established in principle. As research into the complex roles of green leaf volatiles continues, the application of stable isotope-labeled standards like this compound will be crucial for obtaining accurate and reliable quantitative data.

References

Unveiling the Technical Profile of cis-3-Hexenyl Acetate-d2: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of cis-3-Hexenyl Acetate-d2, a deuterated analog of the well-known green leaf volatile. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis and mechanistic studies.

Core Chemical Properties

This compound is a valuable internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy applications. Its physical and chemical properties are summarized below, with data for the non-deuterated form provided for comparative reference.

| Property | This compound | cis-3-Hexenyl Acetate (B1210297) (for reference) |

| Molecular Formula | C₈H₁₂D₂O₂ | C₈H₁₄O₂[1] |

| Molecular Weight | 144.21 | 142.20[1][2] |

| Appearance | Colorless to pale yellow liquid[3] | Colorless to pale yellow liquid[3] |

| Boiling Point | Not explicitly available, expected to be similar to the non-deuterated form. | 75-76 °C at 23 mmHg[4] |

| Density | Not explicitly available, expected to be similar to the non-deuterated form. | 0.897 g/mL at 25 °C[4] |

| Refractive Index | Not explicitly available, expected to be similar to the non-deuterated form. | 1.425 - 1.429 at 20 °C[2] |

| Solubility | Insoluble in water; soluble in alcohol.[2] | Insoluble in water; soluble in alcohol.[2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the stereoselective deuteration of a suitable precursor, followed by acetylation. A plausible synthetic route is the catalytic reduction of a corresponding alkyne with deuterium (B1214612) gas.

Hypothetical Synthesis Protocol:

A potential synthesis for this compound involves a two-step process starting from a commercially available alkyne.

Step 1: Catalytic Deuteration of 3-Hexyn-1-ol

This step aims to produce cis-3-Hexen-1-ol-d2 through the syn-addition of deuterium across the triple bond.

-

Materials: 3-Hexyn-1-ol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), deuterium gas (D₂), and a suitable solvent (e.g., hexane).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 3-Hexyn-1-ol in the chosen solvent.

-

Add Lindlar's catalyst to the solution.

-

Purge the reaction vessel with an inert gas, such as argon, to remove air.

-

Introduce deuterium gas into the vessel and maintain a positive pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude cis-3-Hexen-1-ol-d2.

-

Step 2: Acetylation of cis-3-Hexen-1-ol-d2

This step introduces the acetate group to form the final product.

-

Materials: cis-3-Hexen-1-ol-d2, acetyl chloride or acetic anhydride, a base (e.g., pyridine (B92270) or triethylamine), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the crude cis-3-Hexen-1-ol-d2 in the solvent and cool the mixture in an ice bath.

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) and the base to the solution while stirring.

-

Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by Thin Layer Chromatography (TLC) or GC.

-

Quench the reaction by adding water or a dilute acid solution.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product using column chromatography or distillation.

-

Analytical Applications and Methodologies

This compound is primarily employed as an internal standard in quantitative analytical methods due to its chemical similarity to the analyte of interest and its distinct mass, which allows for accurate quantification by mass spectrometry.

Quantitative Analysis using GC-MS:

A general workflow for the quantification of the non-deuterated cis-3-Hexenyl Acetate in a sample matrix (e.g., plant tissue extract) is outlined below.

-

Sample Preparation:

-

Homogenize the sample in a suitable solvent.

-

Spike the sample with a known amount of this compound internal standard.

-

Perform extraction and clean-up steps as required by the sample matrix.

-

Concentrate the final extract to a known volume.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

Separate the components on an appropriate GC column.

-

Detect the analyte and the internal standard using the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both compounds.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response factor from a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Determine the concentration of the analyte in the original sample based on the peak area ratio and the response factor.

-

Signaling Pathways and Logical Relationships

Below are diagrams illustrating the general Green Leaf Volatile signaling pathway and a typical experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Green Leaf Volatile (GLV) biosynthesis and signaling pathway.

Caption: Experimental workflow for quantitative analysis.

References

Technical Guide: cis-3-Hexenyl Acetate-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl Acetate-d2 is the deuterated form of cis-3-Hexenyl Acetate (B1210297), a volatile organic compound known for its characteristic fresh green apple and pear scent. In scientific research, particularly in analytical chemistry and drug development, deuterated compounds serve as invaluable tools. The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) provides a mass shift that allows for its use as an internal standard in quantitative analyses by mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This technical guide provides an overview of the available data for this compound, a representative experimental protocol for its use, and logical diagrams illustrating its application.

While a specific CAS number for this compound is not consistently available in major chemical databases, it is identified by the PubChem CID: 171391716 .[2] The CAS number for the non-deuterated form, cis-3-Hexenyl Acetate, is 3681-71-8 .[3][4][5][6][7][8][9][10][11][][13][14]

Data Presentation

The quantitative data presented below pertains to the non-deuterated analogue, cis-3-Hexenyl Acetate. This information serves as a close approximation for the physical and chemical properties of the deuterated form, as the isotopic labeling results in a minimal change in these characteristics, with the most significant difference being the molecular weight.

| Property | Value | Reference |

| Molecular Formula | C8H12D2O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless liquid | [14] |

| Odor | Fresh, green, fruity (apple, pear, banana) | [4] |

| Density | ~0.897 g/mL at 25 °C | |

| Boiling Point | ~75-76 °C at 23 mmHg | |

| Refractive Index | ~1.425 - 1.429 at 20 °C | [4] |

| Purity (for non-deuterated) | ≥95% to ≥98% | [10] |

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of cis-3-Hexenyl Acetate in various matrices. The following is a representative protocol for such an analysis using GC-MS.

Objective: To quantify the concentration of cis-3-Hexenyl Acetate in a given sample matrix (e.g., fruit extract, environmental sample) using this compound as an internal standard.

Materials:

-

cis-3-Hexenyl Acetate (analytical standard)

-

This compound (internal standard)

-

High-purity solvent (e.g., dichloromethane (B109758) or hexane)

-

Sample matrix

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Autosampler vials with caps

-

Micropipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of cis-3-Hexenyl Acetate at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

Create a series of calibration standards by serially diluting the cis-3-Hexenyl Acetate stock solution. Each calibration standard should be spiked with a fixed concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

Accurately weigh or measure a known amount of the sample matrix into a vial.

-

Spike the sample with the same fixed concentration of the this compound internal standard solution as used in the calibration standards.

-

Perform an appropriate extraction procedure to isolate the volatile compounds from the sample matrix (e.g., liquid-liquid extraction, solid-phase microextraction).

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for both cis-3-Hexenyl Acetate and this compound. For example, for the non-deuterated compound, ions might include m/z 61, 82, and 142. For the d2 variant, these would be shifted to m/z 61, 84, and 144.

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard and the sample.

-

Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

-

Determine the concentration of cis-3-Hexenyl Acetate in the sample by interpolating its response ratio on the calibration curve.

-

Mandatory Visualizations

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Principle of Isotope Dilution Mass Spectrometry for accurate quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C8H14O2 | CID 171391716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CIS-3-HEXENYL ACETATE [ventos.com]

- 5. berjeinc.com [berjeinc.com]

- 6. scbt.com [scbt.com]

- 7. cis-3-Hexenyl Acetate 3681-71-8 | TCI AMERICA [tcichemicals.com]

- 8. pellwall.com [pellwall.com]

- 9. cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cis-3-Hexenyl acetate natural, = 95 , FG 3681-71-8 [sigmaaldrich.com]

- 11. cis-3-Hexenyl acetate | TargetMol [targetmol.com]

- 13. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 14. firmenich.com [firmenich.com]

Technical Overview: Molecular Weight of cis-3-Hexenyl Acetate-d2

This document provides a detailed calculation and summary of the molecular weight for the deuterated isotopologue, cis-3-Hexenyl Acetate-d2. This information is critical for researchers in fields such as mass spectrometry, metabolic studies, and chemical analysis where isotopically labeled standards are utilized.

Foundational Molecular Structures and Weights

cis-3-Hexenyl Acetate (B1210297) is an organic ester with the molecular formula C₈H₁₄O₂.[1][2][3] Its standard molecular weight is approximately 142.20 g/mol .[1][2][3][4] The deuterated variant, this compound, signifies that two hydrogen atoms (H) within the molecule have been substituted by two deuterium (B1214612) atoms (D or ²H).

Deuterium is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus.[5][6] This contrasts with the most common hydrogen isotope, protium (B1232500) (¹H), which has only a single proton.[7] The presence of the neutron nearly doubles the atomic mass of deuterium compared to protium.

Calculation of Molecular Weight

The molecular weight of this compound is calculated by adjusting the standard molecular weight of cis-3-Hexenyl Acetate. The mass of two protium atoms is subtracted, and the mass of two deuterium atoms is added.

The calculation is as follows:

Calculation: (Molecular Weight of C₈H₁₄O₂) - (2 × Atomic Weight of H) + (2 × Atomic Weight of D) = 142.20 u - (2 × 1.008 u) + (2 × 2.014 u) = 142.20 u - 2.016 u + 4.028 u = 144.212 u

Data Summary

The quantitative data for the relevant atoms and molecules are summarized in the table below for direct comparison.

| Component | Molecular Formula | Standard Atomic/Molecular Weight (u) |

| Hydrogen (Protium) | H | 1.008 |

| Deuterium | D or ²H | 2.014 |

| cis-3-Hexenyl Acetate | C₈H₁₄O₂ | 142.20 |

| This compound | C₈H₁₂D₂O₂ | ~144.21 |

Methodological Considerations

The determination of molecular weight for isotopically labeled compounds is a theoretical calculation based on the established atomic weights of the constituent isotopes.

This guide details a calculation rather than an experimental procedure. In a research setting, the confirmation of this molecular weight and the position of the deuterium labels would be performed using mass spectrometry. A typical workflow would involve:

-

Sample Preparation: Dissolving a known quantity of this compound in a suitable volatile solvent.

-

Instrument Calibration: Calibrating the mass spectrometer using a known standard to ensure mass accuracy.

-

Analysis: Introducing the sample into the mass spectrometer (e.g., via gas chromatography or direct infusion) and acquiring the mass spectrum.

-

Data Interpretation: Identifying the molecular ion peak ([M]⁺ or [M+H]⁺) and comparing its mass-to-charge ratio (m/z) to the calculated theoretical value.

Logical Relationship Diagram

The logical flow for determining the molecular weight of the deuterated compound is outlined below.

Caption: Calculation workflow for the molecular weight of a d2-labeled compound.

References

- 1. cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3-Hexenyl Acetate | Fragrance Chemicals Provider | NHU [nutrition-chemicals.com]

- 3. cis-3-Hexenyl Acetate | 3681-71-8 [chemicalbook.com]

- 4. cis-3-Hexenyl acetate natural, ≥95%, FG | 3681-71-8 [sigmaaldrich.com]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 7. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Deuterium - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

An In-Depth Technical Guide to the Synthesis of Deuterated cis-3-Hexenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for preparing deuterated cis-3-Hexenyl Acetate, a valuable isotopically labeled compound for use as an internal standard in quantitative analysis, in metabolic studies, and for elucidating reaction mechanisms. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic and analytical workflows.

Introduction

cis-3-Hexenyl acetate, a key component of the "green leaf volatiles," is an important signaling molecule in plant-insect interactions and a widely used fragrance and flavor compound. The synthesis of its deuterated analogue, specifically cis-3-Hexenyl-[3,4-D2] Acetate, provides a powerful tool for various research applications where precise quantification and metabolic tracking are essential. This guide outlines a three-step synthesis commencing with the preparation of 3-hexyn-1-ol, followed by a stereoselective semi-deuteration, and culminating in esterification.

Synthetic Pathway Overview

The synthesis of deuterated cis-3-Hexenyl Acetate is accomplished through a three-step process. The first step involves the synthesis of the alkyne precursor, 3-hexyn-1-ol. The second, and key, step is the stereoselective partial deuteration of the alkyne to the corresponding cis-alkene using a Lindlar catalyst. The final step is the esterification of the deuterated alcohol to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of 3-Hexyn-1-ol

This procedure is adapted from established methods for the synthesis of acetylenic alcohols.

Reaction: Ethylacetylene Magnesium Halide + Ethylene Oxide → 3-Hexyn-1-ol

Materials:

-

Methyl Magnesium Halide (e.g., 3.0 M in THF)

-

Propargyl Chloride

-

Copper(I) Chloride (catalyst)

-

Ethylene Oxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium (B1175870) Chloride solution

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of methyl magnesium halide in anhydrous THF is prepared.

-

A catalytic amount of copper(I) chloride is added.

-

The solution is cooled to 0°C, and propargyl chloride is added dropwise to form the ethylacetylene magnesium halide.

-

After the formation of the Grignard reagent, a solution of ethylene oxide in anhydrous THF is added slowly, maintaining the temperature between -10°C and 0°C.

-

The reaction mixture is stirred at this temperature for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 3-hexyn-1-ol.

Step 2: Synthesis of cis-3-Hexen-1-ol-d2

This key step utilizes a Lindlar catalyst for the stereoselective syn-addition of deuterium (B1214612) across the triple bond.

Reaction: 3-Hexyn-1-ol + D₂ --(Lindlar Catalyst)--> cis-3-Hexen-1-ol-d2

Materials:

-

3-Hexyn-1-ol

-

Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Deuterium gas (D₂)

-

Anhydrous solvent (e.g., hexane (B92381) or ethanol)

-

Quinoline (B57606) (optional, as a catalyst poison modifier)

Procedure:

-

A high-pressure reaction vessel is charged with 3-hexyn-1-ol, the anhydrous solvent, and the Lindlar catalyst. A small amount of quinoline can be added to further deactivate the catalyst and prevent over-reduction.

-

The vessel is sealed, purged with nitrogen, and then evacuated and filled with deuterium gas to the desired pressure (e.g., 1-4 atm).

-

The reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by the uptake of deuterium gas and can be periodically checked by GC-MS to ensure the selective formation of the cis-alkene and to avoid over-reduction to the fully saturated alcohol.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The solvent is removed under reduced pressure. The crude cis-3-hexen-1-ol-d2 can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 3: Synthesis of Deuterated cis-3-Hexenyl Acetate

The final step is a standard esterification of the deuterated alcohol.

Reaction: cis-3-Hexen-1-ol-d2 + Acetyl Chloride → Deuterated cis-3-Hexenyl Acetate

Materials:

-

cis-3-Hexen-1-ol-d2

-

Acetyl Chloride

-

Anhydrous Pyridine

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, cis-3-hexen-1-ol-d2 is dissolved in anhydrous diethyl ether and anhydrous pyridine.

-

The solution is cooled to 0°C in an ice bath.

-

Acetyl chloride is added dropwise with stirring. A white precipitate of pyridinium (B92312) hydrochloride will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is transferred to a separatory funnel and washed successively with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude deuterated cis-3-Hexenyl Acetate is purified by vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated cis-3-Hexenyl Acetate.

Table 1: Reactants and Products for the Synthesis of Deuterated cis-3-Hexenyl Acetate

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | Ethylacetylene Magnesium Halide | Ethylene Oxide | 3-Hexyn-1-ol |

| 2 | 3-Hexyn-1-ol | Deuterium Gas (D₂) | cis-3-Hexen-1-ol-d2 |

| 3 | cis-3-Hexen-1-ol-d2 | Acetyl Chloride | Deuterated cis-3-Hexenyl Acetate |

Table 2: Expected Yields and Purity

| Step | Product | Expected Yield (%) | Expected Isotopic Purity (%) | Expected Chemical Purity (%) |

| 1 | 3-Hexyn-1-ol | 70-85 | N/A | >98 |

| 2 | cis-3-Hexen-1-ol-d2 | 85-95 | >98 (d2) | >97 (cis-isomer) |

| 3 | Deuterated cis-3-Hexenyl Acetate | 80-90 | >98 (d2) | >99 |

Analytical Workflow

The purity and identity of the synthesized compounds are confirmed at each step using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

cis-3-Hexenyl Acetate-d2 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on cis-3-Hexenyl Acetate-d2, a deuterated analog of the well-known green leaf volatile. This document outlines its chemical and physical properties, and details its primary application as an internal standard for quantitative analysis. Experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and the determination of its isotopic purity by Nuclear Magnetic Resonance (NMR) spectroscopy are also provided.

Core Compound Information

This compound is a stable, isotopically labeled version of cis-3-Hexenyl Acetate. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analytical methods, particularly in GC-MS and NMR spectroscopy.[1] It is utilized as a tracer in various research applications, including the study of pharmacokinetics and metabolic profiles of drug candidates.[1]

Chemical and Physical Properties

The general properties of this compound are summarized in the table below. While specific batch-to-batch variations may occur, these values are representative of a typical Certificate of Analysis.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | (Z)-3-Hexenyl-d2 Acetate, Leaf Acetate-d2 | N/A |

| Molecular Formula | C₈H₁₂D₂O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity (by GC) | Typically ≥97% (for non-deuterated form) | [2] |

| Isotopic Purity | Information not publicly available | N/A |

| Storage | Store in a cool, dry, and well-ventilated place | [3] |

Note: Specific purity and isotopic enrichment values should be obtained from the supplier's Certificate of Analysis for the specific lot being used.

Experimental Protocols

Use as an Internal Standard in GC-MS Analysis of Volatile Compounds

This compound is an excellent internal standard for the quantification of volatile and semi-volatile organic compounds, especially in complex matrices such as food, beverages, and biological samples.[1] Its chemical properties are very similar to its non-deuterated analog, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows for clear distinction in mass spectrometry.

Objective: To quantify the concentration of a target analyte (e.g., a flavor compound) in a sample matrix using this compound as an internal standard.

Materials:

-

Sample containing the target analyte.

-

This compound solution of a known concentration.

-

Appropriate solvent (e.g., dichloromethane, hexane).

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Standard laboratory glassware and equipment.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the target analyte of a known concentration.

-

Prepare a stock solution of this compound of a known concentration.

-

Create a series of calibration standards by spiking a constant known amount of the this compound stock solution into solutions with varying known concentrations of the target analyte.

-

-

Sample Preparation:

-

Accurately weigh or measure a known amount of the sample.

-

Add a precise volume of the this compound stock solution to the sample. The amount should be chosen to give a response comparable to the expected analyte concentration.

-

Perform sample extraction (e.g., liquid-liquid extraction, solid-phase microextraction) as required by the sample matrix and target analyte.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

Typical GC conditions for volatile analysis can be used and optimized as needed (e.g., using a DB-5 or similar column).

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the target analyte and this compound.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the target analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting this ratio against the concentration of the target analyte.

-

For the unknown sample, calculate the ratio of the peak area of the target analyte to the peak area of the internal standard.

-

Determine the concentration of the target analyte in the sample by using the calibration curve.

-

Caption: Workflow for quantitative analysis using an internal standard with GC-MS.

Determination of Isotopic Purity by Deuterium NMR (²H-NMR)

Deuterium NMR is a powerful technique to confirm the position of deuterium labeling and to determine the isotopic enrichment of a deuterated compound.

Objective: To assess the isotopic purity of this compound.

Materials:

-

This compound sample.

-

Non-deuterated solvent (e.g., chloroform, acetone).

-

NMR spectrometer equipped for deuterium detection.

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound sample in a non-deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Analysis:

-

Acquire a ²H-NMR spectrum. The chemical shifts in the deuterium spectrum will correspond to the proton chemical shifts of the non-deuterated compound.

-

The presence of signals at the expected chemical shifts for the labeled positions confirms the correct labeling.

-

The relative integration of the deuterium signals compared to any residual proton signals (if a corresponding ¹H-NMR is run) can be used to estimate the isotopic enrichment.

-

-

Data Interpretation:

-

The isotopic purity can be calculated by comparing the integral of the deuterium signal at the labeled position to the sum of the integrals of the deuterium and any residual proton signals at that same position.

-

Caption: Workflow for determining isotopic purity using Deuterium NMR.

Signaling Pathways and Logical Relationships

The primary role of this compound in a research context is as a tool for analytical quantification rather than as a biologically active molecule that participates in signaling pathways. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry.

Caption: Logical relationship of using an internal standard for accurate quantification.

This guide provides a foundational understanding of this compound and its application in quantitative analysis. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's Certificate of Analysis for lot-specific data.

References

Commercial Sourcing and Technical Profile of cis-3-Hexenyl Acetate-d2

For researchers, scientists, and drug development professionals, cis-3-Hexenyl Acetate-d2 serves as a crucial deuterated internal standard for precise quantification in analytical chemistry. This guide outlines its commercial availability, technical specifications, and a general experimental workflow for its application.

Commercial Availability

This compound is a specialized chemical primarily used for research purposes. A key supplier for this deuterated compound is MedChemExpress (MCE). It is important to note that this product is intended strictly for research use and is not for sale to patients.[1]

Below is a summary of the available product information:

| Supplier | Product Name | Synonyms | Intended Use |

| MedChemExpress | This compound | Cis-3-Hexene-1-Yl Acetate-d2 | Research only. Internal standard for NMR, GC-MS, or LC-MS.[1] |

Technical and Chemical Data

Deuterated standards like this compound are essential in drug development and metabolic studies. The incorporation of stable heavy isotopes allows for accurate tracing and quantification of the target molecule.[1]

| Property | Value |

| Molecular Formula | C₈H₁₂D₂O₂ |

| Molecular Weight | 144.21 |

| SMILES String | CC/C([2H])=C([2H])\CCOC(C)=O |

| Storage | Refer to the Certificate of Analysis for recommended conditions. |

| Shipping | Room temperature in the continental US; may vary for other locations. |

Data sourced from MedChemExpress.[1]

While many suppliers offer the non-deuterated form, cis-3-Hexenyl Acetate (B1210297), under various names such as Leaf Acetate, finding the deuterated version is more specific. Companies like TCI America, Vigon International, Scimplify, and Sigma-Aldrich are prominent suppliers of the standard (non-deuterated) compound, which may indicate their capability for custom synthesis of isotopically labeled versions.[2][3][4]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative analytical methods to account for analyte loss during sample preparation and instrumental analysis.

Protocol: Use as an Internal Standard for GC-MS Quantification

This protocol provides a detailed methodology for using this compound to quantify its non-deuterated analog in a given sample.

1. Preparation of Standard Solutions:

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.

-

Working Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.

2. Sample Preparation:

-

Accurately measure or weigh the sample to be analyzed.

-

Spike the sample with a precise volume of the this compound working solution.

-

Perform the necessary extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and the internal standard.

-

Concentrate the extract to a final known volume.

3. GC-MS Analysis:

-

Inject a portion of the prepared sample into the GC-MS system.

-

Develop a chromatographic method that provides good separation of the analyte from other matrix components.

-

Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to monitor specific ions for both the analyte and the deuterated internal standard.

4. Data Analysis and Quantification:

-

Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by using the peak area ratio from the sample and interpolating from the calibration curve.

Diagrams and Workflows

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative assay.

Caption: Experimental workflow for quantification using a deuterated internal standard.

Signaling Pathway Logical Relationship

This diagram shows the logical relationship for calculating the final analyte concentration.

Caption: Logical flow from signal detection to final concentration determination.

References

Technical Guide: Isotopic Purity of cis-3-Hexenyl Acetate-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and considerations for determining the isotopic purity of cis-3-Hexenyl Acetate-d2. While specific quantitative data for this compound is not publicly available, this document outlines the established analytical techniques and experimental protocols used for the characterization of deuterated compounds.

Introduction to this compound

This compound is the deuterated form of cis-3-hexenyl acetate (B1210297), a fragrance and flavor compound known for its fresh green apple and pear notes. In scientific research, particularly in drug development and metabolism studies, deuterated compounds like this compound serve as valuable internal standards for quantitative analysis.[1] The incorporation of deuterium (B1214612) atoms allows for differentiation from the endogenous, non-deuterated compound in mass spectrometry-based assays, enabling precise quantification.

The chemical structure of this compound, as indicated by its SMILES notation CC/C([2H])=C([2H])\CCOC(C)=O, reveals that the two deuterium atoms are located on the double bond of the hexenyl moiety. The molecular formula is C8H12D2O2, and the molecular weight is approximately 144.21 g/mol .[1]

Isotopic Purity: Data and Specifications

Isotopic purity is a critical parameter for deuterated standards, as it directly impacts the accuracy of quantitative measurements. It is typically defined as the percentage of the deuterated compound relative to all isotopic variants. While a specific Certificate of Analysis for this compound with quantitative isotopic purity data is not publicly available, commercial suppliers of deuterated standards generally provide this information. For non-deuterated cis-3-Hexenyl Acetate, chemical purity is often specified, with typical values being greater than 97% for the cis-isomer and greater than 98% for the sum of cis and trans isomers. It is important to distinguish between chemical purity and isotopic purity.

Table 1: Hypothetical Isotopic Purity Data for a Batch of this compound

| Parameter | Value | Method |

| Isotopic Purity (d2) | > 98% | Mass Spectrometry |

| d0 Content | < 1.5% | Mass Spectrometry |

| d1 Content | < 0.5% | Mass Spectrometry |

| Chemical Purity | > 99% | Gas Chromatography (GC) |

Note: This table is illustrative and does not represent actual data for a specific batch of this compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining isotopic distribution. By analyzing the mass-to-charge ratio of the molecule and its fragments, the relative abundance of different isotopic species (d0, d1, d2, etc.) can be determined.

Protocol: Isotopic Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to determine the optimal concentration for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

-

-

Data Analysis:

-

Identify the molecular ion peak for cis-3-Hexenyl Acetate. For the d0 compound, this is m/z 142.2. For the d2 compound, this will be at m/z 144.2.

-

Acquire the mass spectrum of the peak corresponding to this compound.

-

Determine the relative intensities of the ion signals corresponding to the d0, d1, and d2 species.

-

Calculate the isotopic purity by dividing the intensity of the d2 peak by the sum of the intensities of the d0, d1, and d2 peaks and multiplying by 100.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a highly accurate method for determining both chemical and isotopic purity. By comparing the integral of a signal from the analyte to that of a certified internal standard, the absolute purity can be determined. For isotopic purity, high-resolution NMR can be used to distinguish between deuterated and non-deuterated sites.

Protocol: Isotopic Purity Analysis by ¹H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and a certified qNMR internal standard (e.g., maleic acid) into a clean NMR tube.

-

Add a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample and standard completely.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent.

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

-

Pulse Sequence: A standard 90° pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

-

Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the non-deuterated protons in this compound and the signals from the internal standard.

-

The protons on the double bond in the non-deuterated compound appear around 5.4-5.6 ppm. In the d2 compound, these signals will be absent or significantly reduced.

-

By comparing the integral of a proton signal in the deuterated molecule (e.g., the methyl protons of the acetate group) with the integral of a signal from a non-deuterated impurity (if observable), the isotopic purity can be estimated.

-

The chemical purity can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Visualizations

The following diagrams illustrate the general workflows for the analysis of isotopic purity.

Caption: General experimental workflow for determining the isotopic and chemical purity of this compound.

Caption: Logical relationship between the purity of this compound and its application.

References

cis-3-Hexenyl Acetate-d2 safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for cis-3-Hexenyl Acetate-d2 was not available. The following information is primarily based on the safety data for the non-deuterated analogue, cis-3-Hexenyl Acetate (B1210297), and should be used as a guideline. Deuteration may alter the pharmacokinetic and metabolic profiles of the compound.[1] Always consult with your institution's safety office and refer to the most current SDS for the specific product you are using.

Introduction

This compound is the deuterated form of cis-3-Hexenyl Acetate, a volatile organic compound known for its fresh, green, and fruity aroma.[2][3] In its non-deuterated form, it is naturally found in various plants and fruits, including apples, guava, passion fruit, and jasmine.[4][5] The deuterated version is primarily utilized in research settings as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The incorporation of stable heavy isotopes like deuterium (B1214612) can be instrumental in studying the metabolic fate and pharmacokinetic properties of molecules.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of cis-3-Hexenyl Acetate. These values should be considered approximate for the deuterated form.

| Property | Value | Source |

| Molecular Formula | C8H12D2O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Odor | Fruity, Green, Sweet | [6] |

| Boiling Point | 172°C / 341°F | [6] |

| 75 - 76 °C / 167 - 168.8 °F | [7] | |

| Flash Point | 57°C / 135°F (Closed cup) | [6] |

| 52°C | [4] | |

| Density | 0.897 g/mL at 25 °C | [3] |

| Specific Gravity | 0.898 – 0.905 @ 20°C | [4] |

| Refractive Index | 1.424 – 1.430 @ 20°C | [4] |

| Solubility | Immiscible with water | [8] |

| Vapor Pressure | 2 mm Hg at 25 °C | [8] |

| Vapor Density | 4.9 | [8] |

Hazard Identification and Safety Precautions

cis-3-Hexenyl Acetate is classified as a flammable liquid and vapor.[7][8] While extensive toxicological data for the d2 variant is not available, the parent compound is not classified for acute toxicity, skin corrosion/irritation, or serious eye damage/irritation based on available data.[9]

Precautionary Statements:

| Code | Statement | Source |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [6][10] |

| P233 | Keep container tightly closed. | [6][10] |

| P240 | Ground and bond container and receiving equipment. | [6][10] |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [6][10] |

| P242 | Use non-sparking tools. | [6][10] |

| P243 | Take action to prevent static discharges. | [6][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][10] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [6][10] |

| P370+P378 | In case of fire: Use foam, carbon dioxide, dry powder or water fog to extinguish. | [6] |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [6][10] |

| P501 | Dispose of contents/container in accordance with national regulations. | [6][10] |

Experimental Protocols

Handling and Storage

Protocol for Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Keep the container tightly closed when not in use.[6]

-

Avoid contact with skin and eyes.[10]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[6][9]

-

Use non-sparking tools and explosion-proof equipment.[6][10]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[6]

-

Do not eat, drink, or smoke in the handling area.[9]

Protocol for Safe Storage:

-

Store in the original container in a cool, well-ventilated place.[6]

-

Keep containers tightly closed and upright to prevent leakage.[6]

-

Store away from incompatible materials such as oxidizing agents.[9]

-

The storage area should be designated for flammable liquids.

Accidental Release Measures

Protocol for Small Spills:

-

Remove all sources of ignition from the immediate area.[9]

-

Ventilate the area of the spill.

-

Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or vermiculite.[9]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[8]

-

Clean the spill area with soap and water, collecting the cleaning solution for proper disposal.

Protocol for Large Spills:

-

Evacuate personnel to a safe area, upwind of the spill if possible.[10]

-

Prevent the spill from entering drains or waterways.[8]

-

Dike the spilled material to contain it.[8]

-

Follow the steps for a small spill for cleanup, using appropriate PPE.

-

If the spill is significant, contact your institution's emergency response team.

First Aid Measures

Protocol for Exposure:

-

Inhalation: Move the affected person to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention if symptoms persist.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 10 minutes, removing contact lenses if present and easy to do so. Continue rinsing. Seek medical attention if irritation persists.[6]

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting unless directed by medical personnel. Give a few small glasses of water or milk to drink. Seek medical attention if the person feels unwell.[6]

Toxicological and Ecological Information

Toxicological Data (for cis-3-Hexenyl Acetate)

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | >2000 mg/kg | [9] |

| LD50 | Rabbit | Dermal | >5000 mg/kg | [9] |

Based on available data, cis-3-Hexenyl Acetate is not classified as a skin or eye irritant, nor is it considered to have genotoxic potential.[9][11]

Ecological Data (for cis-3-Hexenyl Acetate)

| Endpoint | Species | Value | Exposure Time | Source |

| LC50 | Oncorhynchus mykiss (Rainbow Trout) | 13 mg/L | 96 hours | [7] |

The substance is readily biodegradable.[9] However, large or frequent spills can be harmful to the environment.[8]

Visualized Workflow: Handling Flammable Liquids

The following diagram outlines a standard workflow for the safe handling of flammable liquids like this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of flammable liquids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (Z)-3-hexen-1-yl acetate, 3681-71-8 [thegoodscentscompany.com]

- 3. cis-3-Hexenyl acetate natural, ≥95%, FG | 3681-71-8 [sigmaaldrich.com]

- 4. firmenich.com [firmenich.com]

- 5. cis-3-Hexenyl Acetate | Fragrance Chemicals Provider | NHU [nutrition-chemicals.com]

- 6. synerzine.com [synerzine.com]

- 7. fishersci.com [fishersci.com]

- 8. vigon.com [vigon.com]

- 9. axxence.de [axxence.de]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Gold Standard in Quantitative Analysis: A Technical Guide to the Applications of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of modern analytical science, particularly within pharmaceutical development and clinical research, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable.[1] Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, have become the benchmark for robust and reliable quantification, primarily in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2][3][4] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards, demonstrating their indispensable role in generating high-quality, defensible data.

Core Principles: The Foundation of Analytical Reliability

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[2][3] This subtle increase in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[2] This chemical mimicry is the cornerstone of its effectiveness, allowing it to track the analyte through the entire analytical process, from sample preparation to detection.[2][5]

The primary function of a deuterated internal standard is to provide a stable reference point to normalize for variations that can occur during sample analysis.[2] Key advantages of using deuterated internal standards include:

-

Mitigation of Matrix Effects: Biological samples like plasma and urine are complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[2] A co-eluting deuterated internal standard experiences the same matrix effects, enabling accurate normalization of the analyte signal.[5][6]

-

Correction for Sample Preparation Variability: The journey of a sample from collection to analysis involves multiple steps, including extraction and reconstitution, where analyte loss can occur.[1] A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring the ratio between the two remains constant and the final calculated concentration is accurate.[1]

-

Compensation for Instrumental Drift: The performance of a mass spectrometer can fluctuate during an analytical run.[2] The deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent results across different samples and batches.[2][7]

Key Applications in Drug Development and Research

Deuterated internal standards are integral to various stages of drug discovery and development, from preclinical studies to clinical trials.

-

Pharmacokinetic (PK) Studies: In PK studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, deuterated standards are essential for the accurate quantification of the drug and its metabolites in biological matrices.[4] This allows for the generation of reliable concentration-time profiles, which are critical for determining key PK parameters.[4]

-

Drug Metabolism and Pharmacokinetics (DMPK): Deuterated compounds are powerful tools in DMPK research for elucidating metabolic pathways.[4][8] By administering a deuterium-labeled drug, researchers can track the formation of metabolites using mass spectrometry.[8]

-

Bioequivalence Studies: In bioequivalence studies, which compare the bioavailability of a generic drug to its brand-name counterpart, the use of deuterated internal standards ensures the high level of accuracy and precision required by regulatory agencies.[9]

-

Clinical Diagnostics: In clinical chemistry, deuterated standards are used in the development of robust assays for monitoring therapeutic drugs, hormones, and biomarkers.[6]

Experimental Protocols: A Practical Approach

The successful implementation of a deuterated internal standard requires a well-validated bioanalytical method. The following provides a generalized experimental protocol for the quantification of a small molecule drug in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.

-

Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the human plasma sample, calibration standards, and quality control samples.[5]

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration to each tube.

-

Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the plasma proteins.[6]

-

Vortexing and Centrifugation: Vortex the tubes to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, containing the analyte and internal standard, to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase to enhance sensitivity and compatibility with the LC system.[3]

LC-MS/MS Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of small molecule drugs.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like formic acid to improve peak shape and ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the analyte or internal standard) and a specific product ion formed after fragmentation.

-

Quantitative Data Presentation

The impact of utilizing a deuterated internal standard on assay performance is evident in the improved accuracy and precision of quantitative measurements. The following table summarizes a comparison of assay performance with and without a deuterated internal standard.

| Internal Standard Strategy | Precision (%CV) | Accuracy (%Bias) | Notes |

| Without Internal Standard | >15% | Can exceed ±20% | Highly susceptible to matrix effects and variations in sample recovery. |

| Structural Analogue IS | <15% | Can exceed ±15%[1] | May not perfectly co-elute or have the same ionization efficiency as the analyte. |

| Deuterated IS | <5% | Typically within ±5%[1] | Provides the best compensation for analytical variability. |

Visualizing Workflows and Principles

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and the principle of matrix effect compensation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of cis-3-Hexenyl Acetate-d2 in Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of cis-3-Hexenyl Acetate-d2 in the field of metabolomics. While direct research on the metabolomic applications of this specific deuterated compound is emerging, its primary function is established as an internal standard for the accurate quantification of its non-labeled counterpart, cis-3-Hexenyl Acetate. This guide will explore the foundational principles of its use, hypothetical experimental designs, and the potential insights it can help uncover.

Introduction to cis-3-Hexenyl Acetate

cis-3-Hexenyl Acetate, also known as leaf acetate, is a volatile organic compound naturally found in a wide variety of plants, including jasmine, as well as fruits like apples, guavas, and passion fruit.[1][2] It is a key contributor to the characteristic scent of freshly cut grass and is widely used as a refreshing top note in flavor and fragrance formulations.[1][3] In the realm of plant biology, cis-3-Hexenyl Acetate is a green leaf volatile (GLV) that plays a role in plant defense signaling.[4][5]

The Function of Stable Isotope Labeling in Metabolomics

Metabolomics studies aim to measure the complete set of small-molecule metabolites in a biological system. A significant challenge in this field is achieving accurate and precise quantification of these metabolites. Stable isotope labeling is a powerful technique that addresses this challenge.[6][7] By introducing molecules containing heavy isotopes of common elements (e.g., deuterium (B1214612) or ²H, carbon-13 or ¹³C, nitrogen-15 (B135050) or ¹⁵N), researchers can create internal standards that are chemically identical to the analyte of interest but have a different mass.[6][7]

Deuterated compounds, such as this compound, are ideal internal standards because they co-elute with the non-labeled compound during chromatographic separation but can be distinguished by mass spectrometry due to their mass difference.[7][8] This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate quantification.

Primary Role of this compound in Metabolomics

The principal application of this compound in metabolomics is as an internal standard for the quantitative analysis of endogenous cis-3-Hexenyl Acetate.[8] This is crucial in studies investigating:

-

Plant-Herbivore Interactions: Quantifying changes in cis-3-Hexenyl Acetate emission from plants upon insect feeding.

-

Plant Stress Response: Measuring the release of this volatile compound in response to mechanical damage, drought, or pathogen attack.[4][5]

-

Food Science and Flavor Chemistry: Accurately determining the concentration of cis-3-Hexenyl Acetate in food products and fragrances to ensure quality and consistency.[9]

-

Pharmacokinetics: In drug development, stable isotopes can be used as tracers to understand the metabolic fate of compounds.[8]

Hypothetical Experimental Protocol: Quantification of cis-3-Hexenyl Acetate in Plant Leaves Following Mechanical Stress

This protocol outlines a typical workflow for using this compound as an internal standard to measure the change in endogenous cis-3-Hexenyl Acetate in response to mechanical wounding of plant leaves.

1. Materials:

- Plant samples (e.g., Arabidopsis thaliana)

- This compound (internal standard)

- Solvent for extraction (e.g., hexane (B92381) or dichloromethane)

- Gas chromatograph-mass spectrometer (GC-MS)

- Microsyringes

- Vials for sample collection and extraction

2. Experimental Procedure:

- Sample Preparation:

- Grow plants under controlled conditions.

- Mechanically wound the leaves of the experimental group with a hemostat. The control group remains undamaged.

- Immediately enclose the leaves in a volatile collection chamber.

- Volatile Collection:

- Trap the emitted volatiles for a defined period (e.g., 1 hour) using a solid-phase microextraction (SPME) fiber or by pulling the air through a cartridge containing an adsorbent material.

- Extraction:

- Elute the trapped volatiles from the adsorbent cartridge using a known volume of solvent (e.g., 200 µL of hexane).

- For SPME, the fiber is directly inserted into the GC inlet for desorption.

- Internal Standard Spiking:

- Prepare a stock solution of this compound of a known concentration.

- Add a precise amount of the this compound stock solution to each extracted sample.

- GC-MS Analysis:

- Inject an aliquot of the spiked sample into the GC-MS.

- The gas chromatograph separates the compounds based on their volatility and interaction with the column.

- The mass spectrometer detects and fragments the eluting compounds, allowing for their identification and quantification based on their mass-to-charge ratio (m/z).

- Data Analysis:

- Identify the peaks corresponding to cis-3-Hexenyl Acetate and this compound based on their retention times and mass spectra.

- Calculate the peak area for both compounds.

- Determine the concentration of endogenous cis-3-Hexenyl Acetate in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

Quantitative data from such an experiment should be presented in a clear and structured format to allow for easy comparison between different experimental groups.

| Sample ID | Treatment Group | Peak Area (cis-3-Hexenyl Acetate) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Concentration (ng/g tissue) |

| CTRL-01 | Control | 150,000 | 500,000 | 0.30 | 15.0 |

| CTRL-02 | Control | 165,000 | 510,000 | 0.32 | 16.2 |

| CTRL-03 | Control | 140,000 | 490,000 | 0.29 | 14.3 |

| WOUND-01 | Wounded | 850,000 | 505,000 | 1.68 | 84.2 |

| WOUND-02 | Wounded | 920,000 | 495,000 | 1.86 | 93.0 |

| WOUND-03 | Wounded | 880,000 | 515,000 | 1.71 | 85.5 |

Table 1: Example data table for the quantification of cis-3-Hexenyl Acetate using this compound as an internal standard (IS). The concentration is calculated based on a pre-determined calibration curve.

Visualizations

Experimental Workflow

Figure 1: A flowchart illustrating the experimental workflow for the quantification of cis-3-Hexenyl Acetate using a deuterated internal standard.

Logical Relationship in Quantification

Figure 2: The logical relationship for calculating absolute concentration using an internal standard in a metabolomics experiment.

Conclusion

This compound serves as an indispensable tool in metabolomics for achieving accurate and reproducible quantification of its non-deuterated analog. Its application as an internal standard is fundamental for robust studies in plant biology, food science, and potentially in preclinical research. The methodologies outlined in this guide provide a framework for integrating this valuable labeled compound into experimental designs, thereby enhancing the quality and reliability of metabolomic data. As research into the intricate roles of volatile compounds continues to expand, the use of deuterated standards like this compound will be paramount in uncovering novel biological insights.

References

- 1. cis-3-Hexenyl Acetate | Fragrance Chemicals Provider | NHU [nutrition-chemicals.com]

- 2. perfumiarz.com [perfumiarz.com]

- 3. fraterworks.com [fraterworks.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomics Reveal Induction of ROS Production and Glycosylation Events in Wheat Upon Exposure to the Green Leaf Volatile Z-3-Hexenyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbinno.com [nbinno.com]

Understanding Isotope Effects in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotope effects in mass spectrometry, with a focus on their application in drug development and metabolism studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage isotope effects in their work.

Core Principles of Isotope Effects

Isotope effects are changes in the rate or equilibrium constant of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[1] These effects arise from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds, requiring more energy to break, which can lead to observable differences in reaction kinetics and equilibria. In mass spectrometry, these effects are powerful tools for elucidating reaction mechanisms, studying metabolic pathways, and improving the pharmacokinetic properties of drugs.[2][3][4]

There are two primary types of isotope effects:

-

Kinetic Isotope Effect (KIE): The KIE is the change in the rate of a chemical reaction upon isotopic substitution.[1] It is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH). A KIE greater than 1 (kL/kH > 1) is considered a "normal" isotope effect, indicating that the reaction is slower with the heavier isotope. An "inverse" isotope effect (kL/kH < 1) occurs when the reaction is faster with the heavier isotope. KIEs are particularly valuable for determining the rate-limiting step of a reaction.[3]

-

Equilibrium Isotope Effect (EIE): The EIE is the change in the equilibrium constant of a reaction upon isotopic substitution. It reflects the preference of a heavier isotope for the more strongly bonded position at equilibrium. EIEs are typically smaller than KIEs and provide insights into the thermodynamics of a reaction.

Quantitative Data on Isotope Effects in Drug Metabolism

The magnitude of the kinetic isotope effect is a critical parameter in drug metabolism studies, particularly for reactions catalyzed by cytochrome P450 (CYP450) enzymes.[5][6] Deuterium substitution at a site of metabolism can significantly slow down the rate of reaction, a strategy employed to enhance the metabolic stability of drugs.[7] The following tables summarize typical KIE values for various isotopes in enzymatic reactions relevant to drug development.

Table 1: Deuterium Kinetic Isotope Effects (DKIE) in Cytochrome P450-Mediated Reactions

| Reaction Type | Substrate | CYP Isoform | DKIE (kH/kD) | Reference(s) |

| N-Demethylation | Morphine | - | Low (≤ 2) | [3] |

| N-Demethylation | N-nitrosodimethylamine | P450 2E1 | KIE on Km | [6] |

| Aromatic Hydroxylation | Substituted aryl molecules | - | 0.95 - 1.27 | [3] |

| O-Demethylation | Deuterated O-methyl substrate | r-CYP 2C19 | 4.0 | [8] |

| N- and O-Demethylation | Deuterated N- and O-methyl substrate | r-CYP 2C19 | 4.5 | [8] |

| N- and O-Demethylation | Deuterated N- and O-methyl substrate | Human liver microsomes | Largest with both methyls deuterated | [8] |

Table 2: 13C Kinetic Isotope Effects in Enzymatic Reactions

| Enzyme | Substrate | 13C KIE (k12/k13) | Reference(s) |

| Polyamine Oxidase | N,N'-dibenzyl-1,4-diaminopropane | 1.025 | [9] |

| Ornithine Decarboxylase | Ornithine | 1.033 | [10] |

| Ornithine Decarboxylase | Lysine (slow substrate) | 1.063 | [10] |

| E. coli β-galactosidase | [1′-13C]lactose | 1.034 ± 0.005 | [11] |

| E. coli β-galactosidase | [6′-13C]lactose | 1.001 ± 0.002 | [11] |

Table 3: 15N and 18O Kinetic Isotope Effects in Enzymatic Reactions

| Enzyme | Isotope | Substrate | KIE | Reference(s) |

| HIV-1 Protease | 15N | - | - | [12] |

| E. coli nucleoside hydrolase | 15N | [1-15N]uridine | Similar to 15N-inosine | [13] |

| Ribonuclease A | 18O | - | Supports concerted mechanism | [13] |

Experimental Protocols for Measuring Isotope Effects

Accurate measurement of isotope effects is crucial for their application in drug development. The following are detailed methodologies for key experiments.